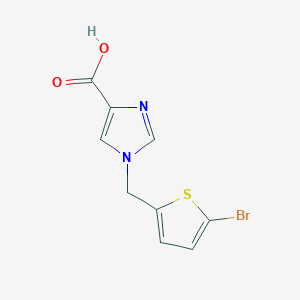1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid
CAS No.: 1694170-09-6
Cat. No.: VC3111567
Molecular Formula: C9H7BrN2O2S
Molecular Weight: 287.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1694170-09-6 |
|---|---|
| Molecular Formula | C9H7BrN2O2S |
| Molecular Weight | 287.14 g/mol |
| IUPAC Name | 1-[(5-bromothiophen-2-yl)methyl]imidazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H7BrN2O2S/c10-8-2-1-6(15-8)3-12-4-7(9(13)14)11-5-12/h1-2,4-5H,3H2,(H,13,14) |
| Standard InChI Key | NNFBVBNVLJTFRM-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1)Br)CN2C=C(N=C2)C(=O)O |
| Canonical SMILES | C1=C(SC(=C1)Br)CN2C=C(N=C2)C(=O)O |
Introduction
Chemical Properties and Structural Characteristics
Molecular Identity and Physical Properties
1-((5-Bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid possesses distinct chemical identifiers and physical properties that are summarized in Table 1:
| Property | Value |
|---|---|
| Chemical Name | 1-((5-Bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid |
| CAS Number | 1694170-09-6 |
| Molecular Formula | C₉H₇BrN₂O₂S |
| Molecular Weight | 287.14 g/mol |
| Structural Features | Imidazole ring, thiophene ring, methylene linker, carboxylic acid, bromine substituent |
Table 1: Chemical identification and basic physical properties of 1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid .
Structural Features and Functional Groups
The structure of 1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid encompasses several key functional elements that contribute to its chemical reactivity and potential biological activities:
-
Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms, which contributes to the compound's basicity and potential for hydrogen bonding.
-
Carboxylic Acid Group: Positioned at the 4-position of the imidazole ring, providing acidic character and potential for salt formation or derivatization.
-
Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom, conferring unique electronic properties.
-
Bromine Substituent: Located at the 5-position of the thiophene ring, serving as a potential site for further functionalization through various coupling reactions.
-
Methylene Bridge: Connecting the imidazole and thiophene moieties, providing conformational flexibility to the molecule.
This structural arrangement allows for diverse chemical interactions, including hydrogen bonding, acid-base interactions, π-π stacking, and potential metal coordination, which may be relevant for its biological activity or applications in materials science.
Synthesis Methods
Cycloaddition Approach
One efficient approach involves the cycloaddition of α-isocyanoacetate with N-aryl-benzimidoyl chloride intermediates. This methodology can be adapted by using appropriate thiophene-containing precursors to introduce the desired substituent pattern .
The general reaction sequence involves:
-
Formation of an imidoyl chloride intermediate
-
Cycloaddition reaction with ethyl isocyanoacetate
-
Hydrolysis of the resulting ester to obtain the carboxylic acid
Heterocyclization Method
Another potential approach involves heterocyclization reactions, similar to those used for synthesizing benzimidazole carboxylic acids. This method typically involves the condensation of an appropriately substituted aldehyde with a nitrogen-containing precursor .
Carboxylation of Imidazoles
Direct carboxylation of imidazoles with carbon dioxide in the presence of alkali metal carbonates at elevated temperatures (140-230°C) under pressure (2-350 bar) represents another viable synthetic route .
Proposed Synthesis Pathway for 1-((5-Bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic Acid
Based on the synthesis methods reported for similar compounds, a probable synthetic pathway for 1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid could involve:
-
Preparation of 5-bromothiophene-2-carbaldehyde
-
Conversion to 5-bromo-2-(bromomethyl)thiophene
-
N-alkylation of imidazole-4-carboxylic acid ethyl ester with the brominated thiophene derivative
-
Hydrolysis of the ester to yield the target carboxylic acid
This proposed synthesis would likely require optimization of reaction conditions to achieve high yields and purity.
Structural Analogues and Related Compounds
Several structurally related imidazole carboxylic acid derivatives have been reported in the literature, providing insight into potential properties and applications of 1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid:
Structural Analogues with Known Crystal Structures
Compounds with similar structural features have been characterized by X-ray crystallography, providing valuable information about molecular conformation and packing arrangements:
-
1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid: Features a brominated phenyl ring instead of a thiophene, with the carboxylic acid at the 5-position of the imidazole .
-
5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid: Contains a bromine directly on the imidazole ring rather than on a thiophene moiety .
-
4-Bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid: Features bromine at position 4 of the imidazole ring and methyl substituents at positions 1 and 5 .
These structural analogues suggest that brominated imidazole carboxylic acids typically form crystalline solids with characteristic hydrogen bonding networks involving the carboxylic acid groups.
Comparison of Physical Properties
Table 2 presents a comparison of physical properties between 1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid and structurally related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Notable Structural Features |
|---|---|---|---|
| 1-((5-Bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid | C₉H₇BrN₂O₂S | 287.14 | Thiophene ring, methylene linker |
| 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid | C₁₀H₇BrN₂O₂ | 267.08 | Phenyl ring, no linker |
| 5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | C₅H₅BrN₂O₂ | 205.01 | Methyl substituent, bromine on imidazole |
| 1-Methyl-1H-imidazole-4-carboxylic acid | C₅H₆N₂O₂ | 126.11 | Methyl substituent, no bromine |
Table 2: Comparison of molecular properties among related imidazole carboxylic acid derivatives .
Research Challenges and Future Directions
Synthetic Challenges
The synthesis of 1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid presents several challenges:
-
Regioselectivity: Controlling the regioselectivity of functionalization on both the imidazole and thiophene rings requires careful selection of reaction conditions and protecting group strategies.
-
Purification: Purification of heterocyclic compounds containing multiple heteroatoms can be challenging due to their polarity and potential for metal coordination.
-
Scale-up Considerations: Transition from laboratory-scale synthesis to larger production may encounter issues related to heat transfer, mixing, and safety considerations, particularly for reactions involving bromination steps.
Future Research Directions
Several promising research avenues could be explored with 1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid:
-
Structure-Activity Relationship Studies: Systematic modification of the thiophene, imidazole, and linker regions to establish structure-activity relationships for various biological targets.
-
Derivatization via the Bromine Handle: Exploration of palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira) to create libraries of derivatives with enhanced properties.
-
Computational Studies: Molecular docking and dynamics simulations to predict interactions with potential biological targets and guide further structural optimization.
-
Crystal Engineering: Investigation of co-crystallization behavior with pharmaceutically relevant molecules to develop potential drug co-crystals with improved physicochemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume